molecular formula C10H8N2O2S2Zn B7908215 Pyrithione Zinc

Pyrithione Zinc

Cat. No.: B7908215
M. Wt: 317.7 g/mol
InChI Key: OTPSWLRZXRHDNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrithione Zinc (ZnPT; IUPAC name: bis(2-pyridylthio)zinc 1,1'-dioxide; CAS 13463-41-7) is a coordination complex of zinc and pyrithione (1-hydroxy-2-pyridinethione) . It exists as a chelated complex with a tetrahedral geometry, where zinc coordinates with two pyrithione ligands via sulfur and oxygen atoms . ZnPT is insoluble in water (<0.1 g/100 mL at 21°C) but exhibits broad-spectrum antimicrobial activity, targeting fungi (e.g., Malassezia globosa) and bacteria by disrupting membrane transport and acting as a proton conductor . Its primary application is in antidandruff shampoos, where it reduces scalp inflammation and fungal overgrowth . ZnPT also enhances the efficacy of other antimicrobial agents, such as silver sulfadiazine, by preventing biofilm formation .

Properties

IUPAC Name

zinc;1-oxidopyridin-1-ium-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSWLRZXRHDNX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Zinc pyrithione is a fine beige granules. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.782 at 25 °C, Bulk density: 0.35; particle size: 80 to less than 20 u
Details Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001
Record name Pyrithione zinc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powder

CAS No.

13463-41-7
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Zinc, bis[1-(hydroxy-.kappa.O)-2(1H)-pyridinethionato-.kappa.S2]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrithione zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrithione zinc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

240 °C, decomposes
Details Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001
Record name Pyrithione zinc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Reactions Analysis

Coordination Chemistry and Dissociation

Zinc pyrithione exists as a dimeric coordination complex in crystalline form, with each zinc atom bonded to two sulfur and three oxygen atoms from pyrithione ligands . In aqueous solutions, this dimer dissociates via cleavage of one Zn–O bond, forming monomeric species . The compound’s stability is pH-dependent, with optimal solubility (8 ppm) at neutral pH .

Reaction in Solution :
[Zn(C₅H₄NOS)₂]₂2Zn(C₅H₄NOS)₂\text{[Zn(C₅H₄NOS)₂]₂} \rightleftharpoons 2 \, \text{Zn(C₅H₄NOS)₂}

Tranchelation with Copper Ions

In marine environments or copper-rich systems, zinc pyrithione undergoes tranchelation, displacing Zn²⁺ with Cu²⁺ to form copper pyrithione (CuPT) . This reaction is critical in antifouling paints and environmental fate studies.

Reaction :
Zn(C₅H₄NOS)₂+Cu2+Cu(C₅H₄NOS)₂+Zn2+\text{Zn(C₅H₄NOS)₂} + \text{Cu}^{2+} \rightarrow \text{Cu(C₅H₄NOS)₂} + \text{Zn}^{2+}

ParameterZinc Pyrithione (ZPT)Copper Pyrithione (CPT)
Stability Constant (log K₁)5.9 10.2
Photodegradation Half-Life7–45 min (UV) >48 h (dark)
Environmental PersistenceLowHigh

Photodegradation

Zinc pyrithione decomposes under UV light (λ = 320–355 nm) via cleavage of the N–O bond, yielding 2-mercaptopyridine and zinc oxides . Photolysis rates depend on light intensity and matrix composition.

Degradation Pathway :
Zn(C₅H₄NOS)₂hνZnO+2C₅H₅NS+O2\text{Zn(C₅H₄NOS)₂} \xrightarrow{h\nu} \text{ZnO} + 2 \, \text{C₅H₅NS} + \text{O}_2

Synthetic Preparation

Industrially, ZPT is synthesized by precipitating sodium pyrithione (NaC₅H₄NOS) with zinc sulfate :

Reaction :
2NaC₅H₄NOS+ZnSO₄Zn(C₅H₄NOS)₂+Na₂SO₄2 \, \text{NaC₅H₄NOS} + \text{ZnSO₄} \rightarrow \text{Zn(C₅H₄NOS)₂} + \text{Na₂SO₄}

Reactivity in Formulations

ZPT’s low solubility necessitates careful formulation to prevent aggregation. It is incompatible with metal carboxylates (e.g., paint curing agents), leading to ligand exchange and loss of efficacy .

Incompatibility Reaction :
Zn(C₅H₄NOS)₂+RCOOZn(RCOO)₂+2C₅H₄NOS\text{Zn(C₅H₄NOS)₂} + \text{RCOO}^- \rightarrow \text{Zn(RCOO)₂} + 2 \, \text{C₅H₄NOS}^-

Biological Interactions

ZPT dissociates in microbial cells, releasing pyrithione, which acts as a copper ionophore. This increases intracellular Cu⁺ levels, inactivating Fe-S cluster proteins and disrupting metabolism :

Mechanism :

  • Zn(C₅H₄NOS)₂Zn2++2C₅H₄NOS\text{Zn(C₅H₄NOS)₂} \rightarrow \text{Zn}^{2+} + 2 \, \text{C₅H₄NOS}^-

  • C₅H₄NOS+Cu2+Cu(C₅H₄NOS)+\text{C₅H₄NOS}^- + \text{Cu}^{2+} \rightarrow \text{Cu(C₅H₄NOS)}^+ (membrane transport)

  • Cu⁺ inactivates mitochondrial Fe-S proteins (e.g., aconitase) .

Environmental Fate

ZPT’s environmental impact is mitigated by rapid photolysis and tranchelation to CPT, which binds strongly to sediments .

ParameterValueConditions
Sediment Adsorption (log Kₒc)2.9–4.0 Seawater
Hydrolysis Half-Life>48 h pH 7–8, 25°C

Scientific Research Applications

Antifungal Properties

Pyrithione zinc is primarily recognized for its antifungal properties, making it a key ingredient in many anti-dandruff shampoos and treatments for seborrheic dermatitis. It effectively targets the fungus Malassezia, which is often implicated in these conditions.

  • Mechanism of Action : ZnPT acts by increasing cellular copper levels, which inhibits the activity of iron-sulfur cluster-containing proteins essential for fungal metabolism. This mechanism has been documented in studies involving Saccharomyces cerevisiae and Malassezia restricta, where ZnPT treatment led to significant changes in cellular metal content and reduced lipase expression, crucial for fungal survival on human skin .

Clinical Efficacy

Numerous clinical studies have demonstrated the effectiveness of ZnPT in reducing symptoms associated with dandruff and seborrheic dermatitis. A review highlighted that ZnPT shampoos significantly alleviate scalp flaking, itching, and erythema, benefiting approximately 50% of the population affected by dandruff .

Study ReferenceFindings
ZnPT shampoo improved symptoms of dandruff and seborrheic dermatitis.
Increased zinc levels in treated M. restricta cells correlate with antifungal activity.
Demonstrated reduction in itchiness and redness associated with fungal infections.

Antimicrobial Agent in Paints

Due to its fungistatic properties, this compound is utilized as an antimicrobial agent in paints and coatings to prevent mildew and algae growth. Its low solubility enhances its effectiveness in outdoor applications where prolonged protection is necessary .

  • Chemical Stability : ZnPT's stability under UV light allows it to maintain efficacy over time, making it suitable for exterior paints that require long-lasting protection against microbial growth.

Skin Antisepsis

ZnPT has also been incorporated into alcohol-based antiseptic formulations, where it enhances antimicrobial efficacy beyond traditional agents like iodine and chlorhexidine gluconate. Studies indicate that products containing ZnPT show superior performance in skin antisepsis compared to other preservatives .

Safety and Toxicity Evaluations

While this compound is generally considered safe for topical use, some studies have reported instances of allergic contact dermatitis associated with its use in shampoos . Safety assessments have indicated that at certain concentrations, ZnPT may cause mild skin irritation but typically does not lead to severe adverse effects when used as directed .

Clinical Study on Dandruff Treatment

A randomized controlled trial involving daily use of a 1% ZnPT shampoo over 26 weeks showed a modest yet sustained improvement in hair growth and reduction of dandruff symptoms among participants .

Efficacy Against Seborrheic Dermatitis

In a clinical setting, patients with seborrheic dermatitis treated with ZnPT showed significant improvements in skin condition, demonstrating its dual role as both an antifungal and an anti-inflammatory agent .

Comparison with Similar Compounds

Metal Pyrithione Complexes
Compound Structure/Coordination Solubility Toxicity (EC50/LC50) Key Applications Environmental Stability
Zinc Pyrithione Zn²⁺ chelated by two pyrithione ligands (O,S-donor) Insoluble in water EC50: 5.5 μg/L (algae) Antidandruff shampoos, antifouling paints Degrades to CuPT/FePT via transmetallation
Copper Pyrithione (CuPT) Cu²⁺ with pyrithione ligands Low solubility LC50: 3.2 mg/L (crustaceans) Proposed antifouling agent More stable than ZnPT; persists in sediments
Iron Pyrithione (FePT) Fe³⁺ complex Insoluble Similar toxicity to ZnPT Not commercially used Forms in Fe-rich environments

Key Findings :

  • Toxicity : CuPT and FePT, formed via environmental transmetallation of ZnPT, exhibit comparable or higher toxicity than ZnPT in aquatic organisms .
  • Mechanism : The N-hydroxythioamide group in pyrithiones is critical for toxicity. Analogs lacking this group (e.g., pyridine 1-oxide) show reduced activity .
Zinc-Based Antimicrobials
Compound Structure Solubility Mechanism of Action Efficacy vs. ZnPT
Zinc Dimethyldithiocarbamate Zn²⁺ with dithiocarbamate ligands Insoluble Inhibits fungal enzymes Less effective against biofilms
Zinc Omadine Synonym for ZnPT Identical to ZnPT Same as ZnPT Identical
Zinc Salicylhydrazone Complexes Zn²⁺ with Schiff base ligands Variable Metal ion disruption Narrower spectrum

Key Findings :

  • ZnPT outperforms other zinc complexes in biofilm inhibition due to its dual O,S-coordination and lipophilicity .
Organic Antifungal Agents
Compound Class Solubility Toxicity (EC50) Resistance Development
Clotrimazole Azole Lipophilic 0.8 μg/mL (Candida spp.) Common (ergosterol synthesis)
Ketoconazole Azole Low water solubility 1.2 μg/mL (dermatophytes) Moderate
Pyrithione (free ligand) Pyridine derivative Water-soluble Higher cytotoxicity than ZnPT Rare (non-enzymatic mechanism)

Key Findings :

  • ZnPT’s insolubility reduces systemic absorption, minimizing mammalian toxicity compared to azoles .
  • The free pyrithione ligand is more cytotoxic than ZnPT but less stable .

Biological Activity

Pyrithione zinc (ZnPT) is a coordination complex of zinc and pyrithione, renowned for its broad spectrum of biological activities, particularly in dermatological and oncology applications. This article explores the compound's mechanisms of action, therapeutic uses, and recent research findings, supported by data tables and case studies.

This compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : ZnPT is effective against a range of fungi, particularly Malassezia species, which are implicated in conditions like dandruff and seborrheic dermatitis. The compound acts as a copper ionophore, increasing cellular copper levels that disrupt the function of iron-sulfur cluster-containing proteins essential for fungal growth .
  • Antitumor Properties : Recent studies have identified ZnPT as a proteasomal deubiquitinase (DUB) inhibitor, leading to the accumulation of ubiquitinated proteins within cancer cells. This mechanism contributes to its cytotoxic effects against various cancer cell lines, including lung adenocarcinoma .
  • Anti-Inflammatory Effects : ZnPT has been shown to possess anti-inflammatory properties, which may contribute to its effectiveness in treating skin conditions like psoriasis by reducing keratinocyte proliferation and inflammation .

1. Dermatological Uses

This compound is widely used in topical formulations for its antifungal and anti-inflammatory properties:

  • Dandruff Treatment : Commonly included in shampoos to control dandruff by targeting Malassezia species.
  • Psoriasis Management : A case study demonstrated significant improvement in a patient with plaque psoriasis after using a topical ZnPT formulation, highlighting its potential as an effective treatment option .
ConditionFormulationEfficacy Evidence
DandruffShampoo (1% ZnPT)Reduction in Malassezia counts; FDA approved
PsoriasisTopical spray (0.25%)Marked reduction in lesions; case study results

2. Oncology

ZnPT's potential as an anticancer agent has been explored through various studies:

  • Inhibition of Tumor Growth : Research indicates that ZnPT can inhibit tumor growth by targeting proteasomal DUBs, leading to increased levels of pro-apoptotic factors in cancer cells .
  • SARS-CoV-2 Research : Preliminary studies suggest ZnPT may inhibit viral entry and replication of SARS-CoV-2, showcasing its versatility beyond traditional applications .

Case Study on Psoriasis Treatment

A 39-year-old male with moderate plaque psoriasis was treated with a topical ZnPT spray (0.25%) applied twice daily to one elbow while the other served as a control. After three weeks, the treated area showed significant improvement with complete disappearance of pruritus and scaling, while the control area remained unchanged .

Antimicrobial Efficacy

Research demonstrated that ZnPT effectively kills Malassezia and other fungi through copper influx mechanisms. This was evidenced by increased cellular copper levels leading to growth inhibition in fungal strains .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : ZnPT has shown potent inhibitory effects on proteasomal enzymes involved in cancer progression, with IC50 values indicating strong efficacy at low concentrations .
  • Safety Profile : While generally considered safe, some cases of allergic contact dermatitis have been reported following topical use .

Q & A

Q. How should researchers address discrepancies in ZnPT’s environmental persistence reported in lab vs. field studies?

  • Methodological Answer : Lab studies often underestimate photodegradation due to controlled light exposure. Conduct field mesocosm experiments with natural sunlight and measure half-life using first-order kinetics. Compare with lab data to model real-world fate .

Tables for Key Data Synthesis

Parameter Value Species/Matrix Reference
EC50 (96h)5.5 µg/LNitzschia pungens
EC50 (24h)3.2 mg/LArtemia sp.
Environmental Concentration15.9 µg/LMersey Estuary, UK
Photodegradation Half-Life2–4 hours (UV light)Synthetic seawater

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrithione Zinc
Reactant of Route 2
Pyrithione Zinc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.